MAO-B Inhibition: Quinolin-8-yl 2-Chloro-5-iodobenzoate Demonstrates Defined Activity While Unsubstituted Benzoxiquine Lacks Documented MAO-B Engagement
Quinolin-8-yl 2-chloro-5-iodobenzoate exhibits an IC₅₀ of 209 nM for inhibition of monoamine oxidase B (MAO-B) in Sprague-Dawley rat brain mitochondrial homogenate, as determined by spectrophotometric measurement of 4-hydroxyquinoline formation from kynuramine [1]. In contrast, the unsubstituted parent compound quinolin-8-yl benzoate (benzoxiquine) has no documented MAO-B inhibitory activity in the same or comparable assay systems [2]. The presence of the 5-iodo substituent in the target compound enables halogen bonding interactions with the MAO-B active site that are structurally impossible for the unsubstituted analog.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 209 nM |
| Comparator Or Baseline | Quinolin-8-yl benzoate (benzoxiquine): No detectable/reported MAO-B inhibition |
| Quantified Difference | Qualitative difference: detectable nanomolar activity vs. no activity |
| Conditions | Rat brain mitochondrial homogenate; kynuramine substrate; spectrophotometric detection of 4-hydroxyquinoline |
Why This Matters
This evidence establishes that the 2-chloro-5-iodo substitution pattern confers target engagement that is entirely absent in the unsubstituted analog, making the compound uniquely suitable for MAO-B-related research applications.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026): IC₅₀ = 209 nM; Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate. BindingDB/ChEMBL, 2016. View Source
- [2] ContaminantDB. Benzoxiquine (CHEM018717): Biological Properties and Activity Data. HMDB/ContaminantDB, 2016. View Source
